molecular formula C11H21N B13863222 2-methyl-N,N-dipropylbut-3-yn-2-amine

2-methyl-N,N-dipropylbut-3-yn-2-amine

Cat. No.: B13863222
M. Wt: 167.29 g/mol
InChI Key: CFNAFNSEQLSZKK-UHFFFAOYSA-N
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Description

2-methyl-N,N-dipropylbut-3-yn-2-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a but-3-yn-2-amine backbone with two propyl groups and a methyl group attached to the nitrogen atom. It is a tertiary amine due to the three alkyl groups attached to the nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N,N-dipropylbut-3-yn-2-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyne. For instance, the reaction of 2-methylbut-3-yn-2-ol with dipropylamine under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with dipropylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or nickel complexes can enhance the efficiency of the reaction. Additionally, the reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N,N-dipropylbut-3-yn-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new amines with different alkyl or aryl groups.

Scientific Research Applications

2-methyl-N,N-dipropylbut-3-yn-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N,N-dipropylbut-3-yn-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylbut-3-yn-2-amine: Lacks the dipropyl groups, making it less sterically hindered.

    N,N-dipropylbut-3-yn-2-amine: Lacks the methyl group, affecting its reactivity and steric properties.

    2-methyl-N,N-diethylbut-3-yn-2-amine: Similar structure but with ethyl groups instead of propyl groups, influencing its physical and chemical properties.

Uniqueness

2-methyl-N,N-dipropylbut-3-yn-2-amine is unique due to the combination of its alkyne group and the steric effects of the propyl groups

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-methyl-N,N-dipropylbut-3-yn-2-amine

InChI

InChI=1S/C11H21N/c1-6-9-12(10-7-2)11(4,5)8-3/h3H,6-7,9-10H2,1-2,4-5H3

InChI Key

CFNAFNSEQLSZKK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(C)(C)C#C

Origin of Product

United States

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